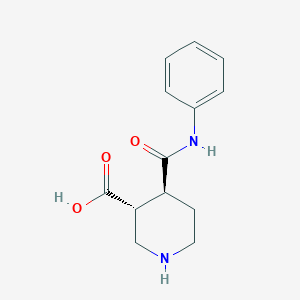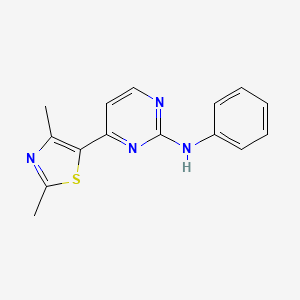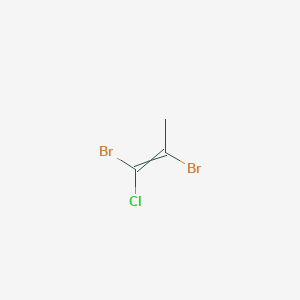![molecular formula C16H18N2OS B12544150 Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]- CAS No. 832099-14-6](/img/structure/B12544150.png)
Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]- is an organosulfur compound with a unique structure that includes a thiourea group and a phenylmethoxyphenyl ethyl moiety. This compound is part of a broader class of thioureas, which are known for their diverse applications in organic synthesis and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]- typically involves the reaction of an appropriate isothiocyanate with a corresponding amine. The reaction is usually carried out in an inert solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, thioureas are often produced by the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide. This method is efficient and yields high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]- undergoes several types of chemical reactions, including:
Oxidation: Thioureas can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert thioureas into corresponding amines.
Substitution: Thioureas can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include urea derivatives, amines, and substituted thioureas, which have significant applications in organic synthesis and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]- involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase, leading to its biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: A simpler analog with similar reactivity but fewer biological applications.
Selenourea: Contains selenium instead of sulfur, exhibiting different chemical properties.
Phenethylamine-based Thioureas: These compounds have similar structural features but different biological activities.
Uniqueness
Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]- is unique due to its specific structural features that confer distinct biological activities and reactivity patterns. Its phenylmethoxyphenyl ethyl moiety enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
832099-14-6 |
|---|---|
Molekularformel |
C16H18N2OS |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
2-(3-phenylmethoxyphenyl)ethylthiourea |
InChI |
InChI=1S/C16H18N2OS/c17-16(20)18-10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-8,11H,9-10,12H2,(H3,17,18,20) |
InChI-Schlüssel |
GOVQUZROUFWTMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CCNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


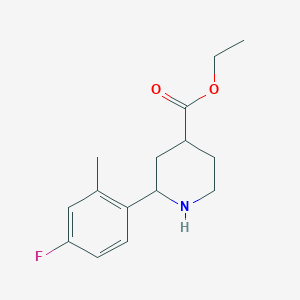


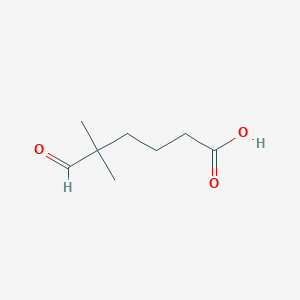
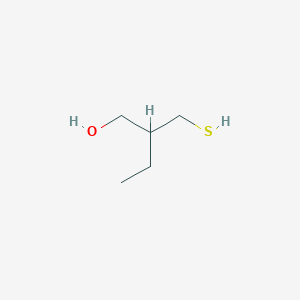
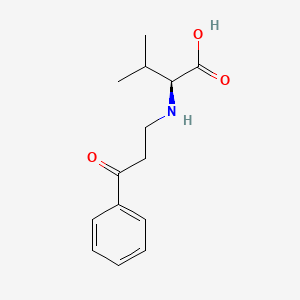
![(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one](/img/structure/B12544110.png)

![3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol](/img/structure/B12544124.png)

